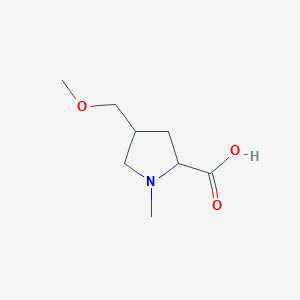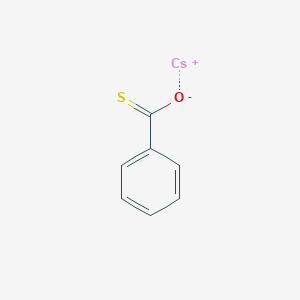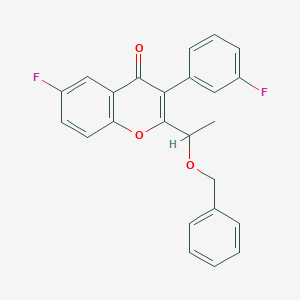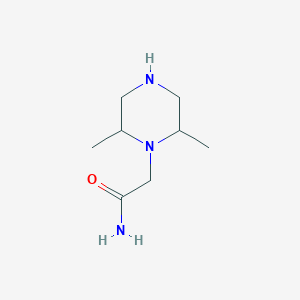![molecular formula C28H38O5 B14796706 (13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B14796706.png)
(13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of two tetrahydro-2H-pyran-2-yl groups attached to the 3 and 17 positions of the steroid nucleus. It is primarily used in biochemical research and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- involves the protection of the hydroxyl groups at the 3 and 17 positions of estradiol. This is typically achieved by reacting estradiol with tetrahydropyranyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The tetrahydropyranyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield estrone derivatives, while reduction can produce estradiol derivatives.
Aplicaciones Científicas De Investigación
Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- is widely used in scientific research due to its structural similarity to estradiol. Its applications include:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Employed in studies of estrogen receptor binding and activity.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism of action of Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various signaling pathways related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen.
Estrone: Another naturally occurring estrogen with a ketone group at the 17 position.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Uniqueness
Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- is unique due to the presence of tetrahydropyranyl protecting groups, which enhance its stability and modify its biological activity. This makes it a valuable tool in research for studying estrogen receptor interactions and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C28H38O5 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
(13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20?,21?,23?,25?,26?,27?,28-/m0/s1 |
Clave InChI |
TZVFNUBGWDFYRL-IZGSNFAESA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 |
SMILES canónico |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[methyl(phenylcarbonyl)amino]benzamide](/img/structure/B14796644.png)
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)



![1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel-](/img/structure/B14796655.png)


![2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide](/img/structure/B14796677.png)



![2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14796697.png)
